4-(chloromethyl)oxan-4-amine hydrochloride
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Overview
Description
4-(chloromethyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C(6)H({13})Cl(_2)NO. It is a derivative of oxane, featuring a chloromethyl group and an amine group, and is commonly used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)oxan-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with oxane derivatives.
Amination: The chloromethylated intermediate is then reacted with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Production of oxides or hydroxylated derivatives.
Reduction: Formation of methylated compounds or other reduced derivatives.
Scientific Research Applications
4-(chloromethyl)oxan-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling or tracking purposes.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)oxan-4-amine hydrochloride depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)oxan-4-amine hydrochloride: Similar structure but with a bromomethyl group instead of chloromethyl.
4-(hydroxymethyl)oxan-4-amine hydrochloride: Features a hydroxymethyl group, offering different reactivity.
4-(methyl)oxan-4-amine hydrochloride: Lacks the halogen group, resulting in different chemical properties.
Uniqueness
4-(chloromethyl)oxan-4-amine hydrochloride is unique due to its specific reactivity profile, particularly in substitution reactions where the chloromethyl group can be readily replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2624136-27-0 |
---|---|
Molecular Formula |
C6H13Cl2NO |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
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